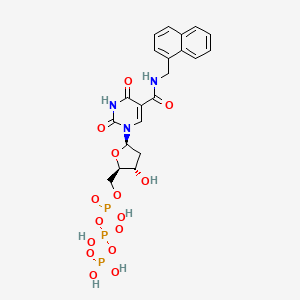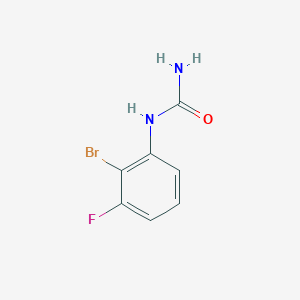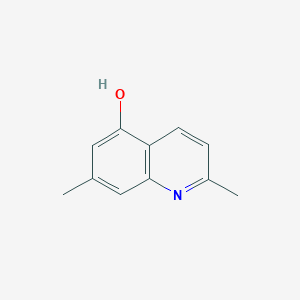![molecular formula C8H4F2N2O3 B12853923 2-(Difluoromethyl)-7-nitrobenzo[d]oxazole](/img/structure/B12853923.png)
2-(Difluoromethyl)-7-nitrobenzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)-7-nitrobenzo[d]oxazole is a heterocyclic compound that features a benzoxazole core substituted with a difluoromethyl group at the 2-position and a nitro group at the 7-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-7-nitrobenzo[d]oxazole typically involves the reaction of 2-aminophenol with difluoromethylating agents and nitrating agents. One common method involves the initial formation of the benzoxazole ring through the cyclization of 2-aminophenol with an appropriate aldehyde or ketone. This intermediate is then subjected to difluoromethylation using reagents such as difluoromethyl iodide or difluoromethyl sulfone under basic conditions. Finally, nitration is achieved using nitric acid or a nitrating mixture to introduce the nitro group at the 7-position .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of metal catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Solvent-free conditions and microwave-assisted synthesis are also explored to reduce environmental impact and increase reaction rates .
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethyl)-7-nitrobenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The difluoromethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzoxazole derivatives.
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)-7-nitrobenzo[d]oxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioisostere in drug design, particularly in the development of enzyme inhibitors and receptor modulators.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)-7-nitrobenzo[d]oxazole involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to effectively bind to hydrophobic pockets in proteins. The nitro group can participate in redox reactions, influencing the compound’s biological activity. These interactions can modulate signaling pathways and inhibit the function of specific enzymes, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Trifluoromethyl)-7-nitrobenzo[d]oxazole
- 2-(Chloromethyl)-7-nitrobenzo[d]oxazole
- 2-(Methyl)-7-nitrobenzo[d]oxazole
Uniqueness
2-(Difluoromethyl)-7-nitrobenzo[d]oxazole is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties compared to other similar compounds. This group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and materials science .
Propiedades
Fórmula molecular |
C8H4F2N2O3 |
|---|---|
Peso molecular |
214.13 g/mol |
Nombre IUPAC |
2-(difluoromethyl)-7-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C8H4F2N2O3/c9-7(10)8-11-4-2-1-3-5(12(13)14)6(4)15-8/h1-3,7H |
Clave InChI |
LDUADIZPCNVQFW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=N2)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





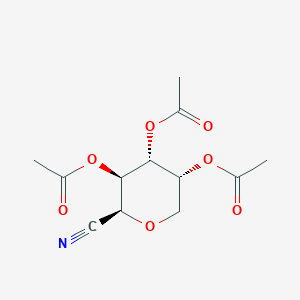
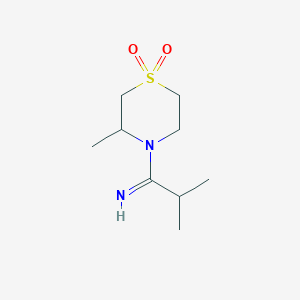

![6-(Hydroxymethyl)benzo[d]oxazole-2-carbonitrile](/img/structure/B12853882.png)




